molecular formula C9H11NO4S B8562047 Methyl 4-nitro-5-propylthiophene-2-carboxylate CAS No. 89499-49-0

Methyl 4-nitro-5-propylthiophene-2-carboxylate

Cat. No. B8562047
CAS RN: 89499-49-0
M. Wt: 229.26 g/mol
InChI Key: ULWJGNWUVWMYOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07052742B1

Procedure details

4.9 g of 4-(5-undecyl-pyrimidin-2-yl)phenol, 2.0 g of 4-fluoro-5-propyl-thiophene-2-carboxylic acid (prepared in accordance with Scheme 1 by nitrating methyl 5-propyl-thiophene-2-carboxylate in HNO3/H2SO4 to form methyl 4-nitro-5-propyl-thiophene-2-carboxylate, followed by reduction of the latter by means of Sn/HCl to give the corresponding amino compound, conversion of the latter into the diazonium tetrafluoroborate, thermolysis and, finally, hydrolysis) and 2.1 g of dicyclohexylcarbodiimide are stirred for 24 h in 50 ml of dichloromethane at room temperature. Filtration, removal of the dichloromethane by distillation, purification by chromatography (silica gel; dichloromethane/heptane) and recrystallization from acetonitrile affords the target compound as colorless crystals.
Name
4-(5-undecyl-pyrimidin-2-yl)phenol
Quantity
4.9 g
Type
reactant
Reaction Step One
Name
4-fluoro-5-propyl-thiophene-2-carboxylic acid
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C(C1C=NC(C2C=CC(O)=CC=2)=NC=1)CCCCCCCCCC.FC1C=C(C(O)=O)SC=1CCC.[CH2:37]([C:40]1[S:44][C:43]([C:45]([O:47][CH3:48])=[O:46])=[CH:42][CH:41]=1)[CH2:38][CH3:39].[N+:49]([O-])([OH:51])=[O:50].OS(O)(=O)=O>>[N+:49]([C:41]1[CH:42]=[C:43]([C:45]([O:47][CH3:48])=[O:46])[S:44][C:40]=1[CH2:37][CH2:38][CH3:39])([O-:51])=[O:50] |f:3.4|

Inputs

Step One
Name
4-(5-undecyl-pyrimidin-2-yl)phenol
Quantity
4.9 g
Type
reactant
Smiles
C(CCCCCCCCCC)C=1C=NC(=NC1)C1=CC=C(C=C1)O
Name
4-fluoro-5-propyl-thiophene-2-carboxylic acid
Quantity
2 g
Type
reactant
Smiles
FC=1C=C(SC1CCC)C(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)C1=CC=C(S1)C(=O)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)(O)[O-].OS(=O)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=C(SC1CCC)C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.